molecular formula C13H13N3O4 B2493311 ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid CAS No. 1081139-32-3

({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid

Cat. No. B2493311
CAS RN: 1081139-32-3
M. Wt: 275.264
InChI Key: CKKUBOASOJTEBY-UHFFFAOYSA-N
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Description

The compound “({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid” is also known as N-{2-[(1H-Indole-2-carbonyl)-amino]-ethyl}-oxalamic acid . It has a molecular weight of 275.26 .


Molecular Structure Analysis

The IUPAC name of the compound is ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid . The InChI code is 1S/C13H13N3O4/c17-11(14-5-6-15-12(18)13(19)20)10-7-8-3-1-2-4-9(8)16-10/h1-4,7,16H,5-6H2,(H,14,17)(H,15,18)(H,19,20) .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Future research could focus on the development of new synthesis methods and the exploration of its potential biological activities.

properties

IUPAC Name

2-[2-(1H-indole-2-carbonylamino)ethylamino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-11(14-5-6-15-12(18)13(19)20)10-7-8-3-1-2-4-9(8)16-10/h1-4,7,16H,5-6H2,(H,14,17)(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKUBOASOJTEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid

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